2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid
Description
2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is a complex organic compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Properties
IUPAC Name |
2-[(1-methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7(2)13(5-9(14)15)10(16)8-4-12(3)6-11-8/h4,6-7H,5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIMQWPWCDDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)C1=CN(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
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Step 1: Synthesis of 1-Methylimidazole-4-carboxylic acid
Reagents: Starting materials include methylamine and glyoxal.
Conditions: The reaction is carried out under reflux conditions in the presence of an acid catalyst.
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Step 2: Formation of the Intermediate
Reagents: The intermediate is formed by reacting 1-Methylimidazole-4-carboxylic acid with isopropylamine.
Conditions: This step typically requires a dehydrating agent and is conducted at elevated temperatures.
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Step 3: Final Coupling
Reagents: The final product is obtained by coupling the intermediate with glycine.
Conditions: This step is usually performed in an aqueous medium with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with proteins and enzymes makes it useful in studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A simpler derivative with similar structural features.
1-Methylimidazole: A basic imidazole derivative used in various chemical reactions.
Uniqueness
2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is unique due to its combination of an imidazole ring with a carboxylic acid and an amino group. This structure allows for diverse chemical reactivity and biological activity, making it more versatile compared to simpler imidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
